2'-O-(Benzyloxycarbonyl) Taxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(Benzyloxycarbonyl) Taxol is a derivative of the well-known chemotherapeutic agent paclitaxel. This compound is characterized by the addition of a benzyloxycarbonyl group at the 2’ position of the paclitaxel molecule. The molecular formula of 2’-O-(Benzyloxycarbonyl) Taxol is C55H57NO16, and it has a molecular weight of 988.04 g/mol . This modification is often used to enhance the solubility, stability, and bioavailability of paclitaxel, making it a valuable compound in pharmaceutical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(Benzyloxycarbonyl) Taxol typically involves the protection of the hydroxyl group at the 2’ position of paclitaxel with a benzyloxycarbonyl group. This can be achieved through a series of chemical reactions, including esterification and carbamate formation. The reaction conditions often involve the use of protecting groups, catalysts, and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of 2’-O-(Benzyloxycarbonyl) Taxol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as chromatography and crystallization are employed to purify the compound. The production process must also comply with regulatory standards to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-O-(Benzyloxycarbonyl) Taxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzyloxycarbonyl group.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
Scientific Research Applications
2’-O-(Benzyloxycarbonyl) Taxol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other taxane derivatives.
Biology: Studied for its effects on cell division and microtubule stabilization.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved solubility and bioavailability compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations
Mechanism of Action
The mechanism of action of 2’-O-(Benzyloxycarbonyl) Taxol is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization during cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The benzyloxycarbonyl group enhances the compound’s solubility and bioavailability, potentially improving its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A newer taxane derivative with improved efficacy against certain resistant cancers.
Uniqueness
2’-O-(Benzyloxycarbonyl) Taxol is unique due to the addition of the benzyloxycarbonyl group, which enhances its solubility and bioavailability. This modification can potentially improve the compound’s therapeutic profile compared to other taxane derivatives .
Properties
Molecular Formula |
C18H19NaO5S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;[(9R,13S,14R)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3-5,10,14,16H,2,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,16+,18-;/m0./s1 |
InChI Key |
QTTMOCOWZLSYSV-OGLDAAHQSA-M |
Isomeric SMILES |
C[C@]12CC[C@@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])[C@H]1CCC2=O.[Na+] |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)[O-])C1CCC2=O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.